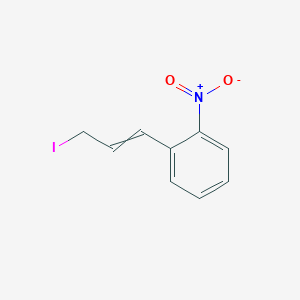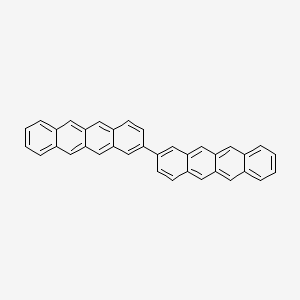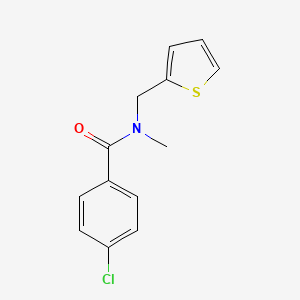
Benzamide, 4-chloro-N-methyl-N-(2-thienylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-chloro-N-methyl-N-(2-thienylmethyl)- is a chemical compound with the molecular formula C13H12ClNOS It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 4-position, a methyl group on the nitrogen atom, and a thienylmethyl group attached to the nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, 4-chloro-N-methyl-N-(2-thienylmethyl)-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions .
Industrial Production Methods
Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-chloro-N-methyl-N-(2-thienylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzamides .
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-chloro-N-methyl-N-(2-thienylmethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzamide, 4-chloro-N-methyl-N-(2-thienylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to act as allosteric activators of enzymes such as glucokinase, which plays a crucial role in glucose metabolism. The compound’s unique structure allows it to bind to specific sites on the enzyme, enhancing its catalytic activity and exerting hypoglycemic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, 4-chloro-2-methyl-N-(2-thienylmethyl)-
- 4-Chloro-N-(2-chloroethyl)benzamide
- Benzamide, 4-(chloromethyl)-N-(2-hydroxyethyl)-N-methyl-
Uniqueness
Benzamide, 4-chloro-N-methyl-N-(2-thienylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
830330-68-2 |
|---|---|
Molekularformel |
C13H12ClNOS |
Molekulargewicht |
265.76 g/mol |
IUPAC-Name |
4-chloro-N-methyl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H12ClNOS/c1-15(9-12-3-2-8-17-12)13(16)10-4-6-11(14)7-5-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
NDQGEXIGMXCBOO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CS1)C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



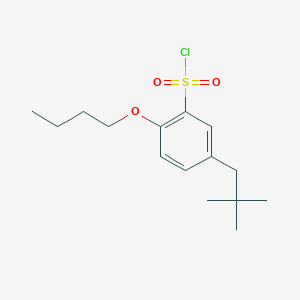
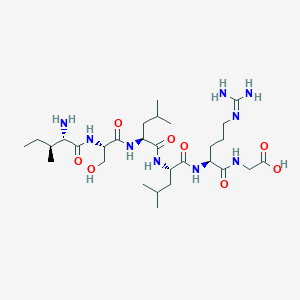
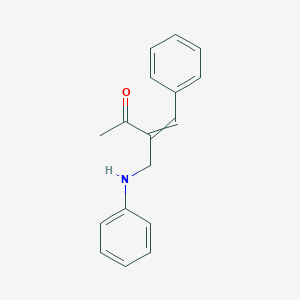
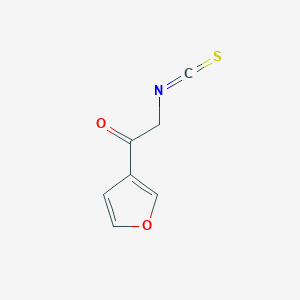
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
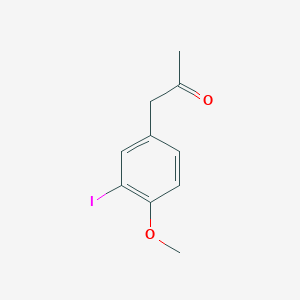
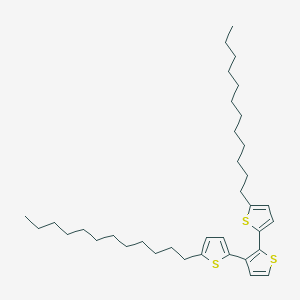
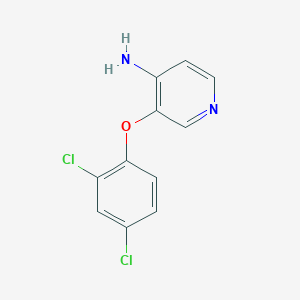

![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
